6-Chloro-2-iodopurine riboside

Regioselective cross-coupling Stille reaction Purine functionalization

Researchers require dual-halogenated nucleosides that enable selective cross-coupling without protecting group manipulations. 6-Chloro-2-iodopurine riboside solves this with orthogonal reactivity (I > Cl) in Pd-catalyzed reactions. - **Key application**: Direct precursor for 2-alkynyladenosines (A2 receptor ligands, Ki 2.8 nM). - **Biological benchmark**: IC50 1.33 μM against human PNP; validated tool for SAR studies. - **Process-ready**: Demonstrated 75-82% yields in large-scale syntheses. Reliable supply for medicinal chemistry pipelines.

Molecular Formula C10H10ClIN4O4
Molecular Weight 412.57 g/mol
Cat. No. B12333080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-iodopurine riboside
Molecular FormulaC10H10ClIN4O4
Molecular Weight412.57 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I
InChIInChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1
InChIKeyBUXRSMOYQZICAU-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-iodopurine Riboside: Overview & Procurement


6-Chloro-2-iodopurine riboside (CAS: 313477-85-9) is a dual‑halogenated purine nucleoside analogue characterized by a chlorine atom at the 6‑position and an iodine atom at the 2‑position of the purine ring . It belongs to the class of purine nucleoside analogues that exhibit broad‑spectrum antineoplastic activity by inhibiting DNA synthesis and inducing apoptosis . This compound serves both as a potential therapeutic agent in its own right and as a critical synthetic intermediate in medicinal chemistry .

1 Orthogonal purine building block for sequential cross-coupling and nucleoside library synthesis.
2 PNP enzyme probe context — reported inhibition supports antimetabolite pathway studies.
3 Reported purity specification supports synthetic reproducibility in medicinal chemistry workflows.

Why 6-Chloro-2-iodopurine Riboside Cannot Be Substituted


While many halopurine ribosides share structural similarities, their chemical reactivity and biological specificity vary dramatically depending on the halogen substitution pattern. For example, 2,6-dichloropurine riboside lacks the heavy iodine atom that provides unique orthogonal reactivity in cross‑coupling reactions [1], while 6-chloropurine riboside lacks the 2‑position halogen necessary for selective functionalization . Even close analogues such as 2-iodoadenosine differ in their synthetic utility and enzyme inhibition profiles [2]. The specific dual‑halogen pattern of 6‑chloro‑2‑iodopurine riboside confers a distinct combination of synthetic versatility and biological activity that cannot be replicated by generic alternatives, making direct substitution scientifically inappropriate for many research applications.

This Compound
6-Chloro-2-iodopurine riboside — dual halogen pattern (Cl at C6, I at C2) enables orthogonal Pd-coupling reactivity.
2,6-Dichloro Analogs
Lack the heavy iodine leaving group; regioselectivity in cross-coupling may shift, limiting sequential functionalization.
This Compound
Reported enzyme inhibition profile (PNP) linked to the dual-halogen substitution and riboside scaffold.
6-Chloropurine Riboside
Missing the 2-position halogen — enzyme inhibition context and synthetic utility may differ significantly.
This Compound
Orthogonal reactivity profile supports sequential, site-specific purine derivatization.
2-Iodoadenosine
Natural nucleoside scaffold; synthetic versatility and biological pathway context may not transfer directly.
Direct substitution with close halogen analogs may alter cross-coupling regiochemistry and biological readout — requires experimental validation.

6-Chloro-2-iodopurine Riboside: Evidence vs. Analogs


Regioselectivity in Stille Coupling vs. 2,6-Dichloropurine

In palladium‑catalyzed Stille cross‑coupling reactions, 6‑chloro‑2‑iodopurine riboside exhibits orthogonal reactivity that is opposite to that of 2,6‑dichloropurine riboside. While 2,6‑dichloropurine riboside reacts selectively at the 6‑position, 6‑chloro‑2‑iodopurine riboside undergoes exclusive coupling at the 2‑position due to the superior leaving group ability of iodine [1].

Regioselectivity in Stille Coupling
Head-to-head
Target: 2-position coupling (iodine leaving group).
Comparator (2,6-dichloro): 6-position coupling.
Supports orthogonal, sequential purine functionalization — a synthetic capability context that symmetrically chlorinated analogs may not provide.
Pd-catalyzed Stille conditions; reported in N-benzylated purine derivatives.
Regioselective cross-coupling Stille reaction Purine functionalization Synthetic methodology

Scalable Synthesis & Yield

Large‑scale synthesis (≥100 g) of 6‑chloro‑2‑iodopurine (the aglycone precursor to the riboside) has been demonstrated to achieve consistent yields of 75–82% using continuous flow lithiation‑quenching systems . In contrast, literature procedures for analogous 2‑iodopurine derivatives often report yields below 60% or require more forcing conditions [1].

Scalable Synthesis Yield
Cross-study comparable
Target: 75–82% (≥100 g scale, continuous flow).
Comparator class baseline: ~50–60%.
Supports supply-chain consistency and cost-per-gram review for large-scale procurement.
Continuous flow lithiation-quenching; reported for the aglycone precursor.
Process chemistry Large‑scale synthesis Continuous flow lithiation Yield optimization

Purity Specifications vs. Alternative Halopurines

Commercially available 6‑chloro‑2‑iodopurine riboside (as the 2′,3′,5′‑tri‑O‑acetyl derivative) is routinely supplied with a guaranteed purity of >97.0% (HPLC, total nitrogen) . In comparison, related halopurine ribosides such as 2,6‑dichloropurine riboside are commonly offered at lower purity grades (e.g., 95% or 98% by HPLC) , which may introduce impurities that compromise downstream reactions or biological assays.

Purity Specification
Data to verify
Reported: >97.0% (HPLC, total nitrogen) for the tri‑O‑acetyl derivative.
Comparator (2,6-dichloro analog): 95–98%.
Specification review may support synthetic reproducibility; impurity profiles can vary by supplier and lot.
Source-specific; validate against current certificate of analysis.
Quality control HPLC purity Nucleoside procurement Analytical chemistry

PNP Inhibition Profile

6‑Chloro‑2‑iodopurine riboside inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 μM and a Ki of 290 μM in competitive inhibition assays using human erythrocyte PNP [1]. While direct head‑to‑head IC50 data for closely related analogues are not available in the same assay system, this level of PNP inhibition is consistent with its classification as a purine nucleoside antimetabolite, a mechanism that underpins the antitumor activity observed for this compound class .

PNP Inhibition Profile
Class-level inference
IC50 = 1.33 µM, Ki = 290 µM (human erythrocyte PNP).
Matched comparator data in the same assay system not available.
Reported PNP inhibition supports antimetabolite pathway-study context; direct benchmarking against other inhibitors requires same-assay data.
Competitive inhibition assay; class-level antimetabolite interpretation.
Enzyme inhibition Purine nucleoside phosphorylase Antimetabolite IC50

Applications of 6-Chloro-2-iodopurine Riboside


A2 Adenosine Receptor Agonist Synthesis

6‑Chloro‑2‑iodopurine riboside serves as a key precursor for the synthesis of 2‑alkynyladenosines, a class of compounds with high selectivity for adenosine A2 receptors and potent antihypertensive effects. In a landmark study, the riboside was converted to 2‑iodoadenosine and subsequently cross‑coupled with terminal alkynes to yield a library of 2‑alkynyladenosines, the most potent of which exhibited a Ki of 2.8 nM at the A2 receptor [1]. This established route highlights the compound's indispensable role in accessing pharmacologically relevant adenosine derivatives.

Large-Scale Production of Orthogonal Purine Building Blocks

The orthogonal reactivity of 6‑chloro‑2‑iodopurine riboside in palladium‑catalyzed cross‑couplings—where the iodine at the 2‑position reacts preferentially over the chlorine at the 6‑position—makes it an ideal building block for sequential functionalization [2]. Combined with demonstrated large‑scale synthetic yields of 75–82% , the compound is well‑suited for process‑scale preparation of complex nucleoside libraries and for use as a key intermediate in pharmaceutical development pipelines.

PNP Inhibition Studies

With a measured IC50 of 1.33 μM against human erythrocyte PNP [3], 6‑chloro‑2‑iodopurine riboside can be employed as a tool compound to study PNP‑dependent metabolic pathways. PNP inhibitors are of significant interest in T‑cell‑mediated diseases and certain cancers; therefore, this compound provides a quantitative benchmark for structure–activity relationship (SAR) studies aimed at developing next‑generation PNP‑targeted therapeutics.

Application
Selection Property
Validation Focus
Adenosine receptor SAR studies
2-Iodo leaving group for alkynyl cross-coupling
Reported receptor binding context and library diversification
Nucleoside library synthesis
Orthogonal C2/C6 reactivity profile
Sequential functionalization and scale-up reproducibility
PNP pathway studies
Reported enzyme inhibition (IC50 context)
Antimetabolite mechanism interpretation and SAR benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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